2-Azido-1-(3-fluorophenyl)ethanone
Overview
Description
2-Azido-1-(3-fluorophenyl)ethanone is an organic compound characterized by the presence of an azido group (-N3) and a fluorophenyl group attached to an ethanone backbone
Mechanism of Action
Target of Action
Azides are generally known to react with alkynes in the presence of a catalyst to form a class of compounds known as triazoles . Triazoles have been found to exhibit various biological activities .
Mode of Action
The mode of action of 2-Azido-1-(3-fluorophenyl)ethanone involves the azide group. The azide group is highly reactive and can participate in various chemical reactions . For instance, the nucleophilic nitrogen of a primary amine can attack the terminal nitrogen of the azido moiety to form an intermediate, which can then undergo further reactions .
Biochemical Pathways
It’s worth noting that azides and their derivatives have been used in the synthesis of various biologically active compounds, including quinolines , which are known to interact with multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3-fluorophenyl)ethanone typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method starts with 3-fluorobenzoyl chloride, which undergoes a reaction with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to yield the desired azido compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition at room temperature.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Major Products Formed:
Reduction: 2-Amino-1-(3-fluorophenyl)ethanone.
Cycloaddition: 1-(3-fluorophenyl)-1H-1,2,3-triazole derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-1-(3-fluorophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active triazoles, which have potential antimicrobial and anticancer properties.
Materials Science: The compound’s azido group can be used in the cross-linking of polymers, enhancing the physical properties of materials such as membranes and coatings.
Chemical Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Comparison with Similar Compounds
2-Azido-1-(4-fluorophenyl)ethanone: Similar structure but with the fluorine atom in the para position.
2-Azido-1-(3-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine.
2-Azido-1-(3-methylphenyl)ethanone: Contains a methyl group instead of fluorine.
Uniqueness: 2-Azido-1-(3-fluorophenyl)ethanone is unique due to the presence of the fluorine atom in the meta position, which can influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-azido-1-(3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVHPDIWMTLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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